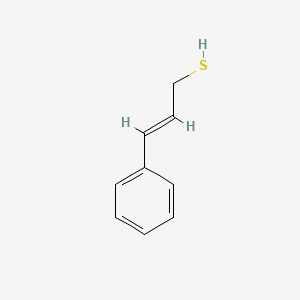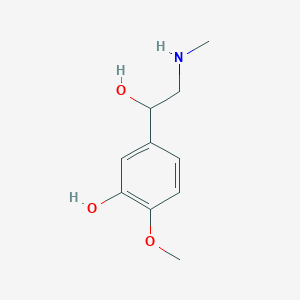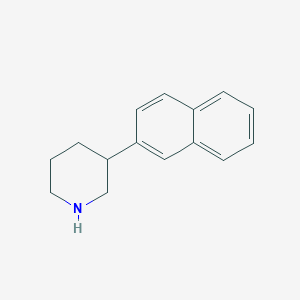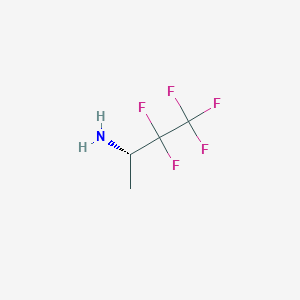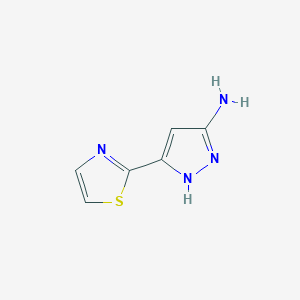
4-(4-Vinylbenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Vinylbenzyl)morpholine is an organic compound that features a morpholine ring attached to a vinylbenzyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and vinylbenzyl groups. It is used in various chemical and industrial applications, particularly in the synthesis of polymers and as a building block for more complex molecules.
準備方法
The synthesis of 4-(4-Vinylbenzyl)morpholine typically involves the reaction of 4-vinylbenzyl chloride with morpholine. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
4-vinylbenzyl chloride+morpholine→this compound+HCl
In industrial settings, this reaction is scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
化学反応の分析
4-(4-Vinylbenzyl)morpholine undergoes various chemical reactions, including:
Polymerization: The vinyl group in this compound can participate in polymerization reactions, forming polymers with unique properties. This is often achieved through radical polymerization techniques.
Substitution Reactions: The morpholine ring can undergo substitution reactions, where different functional groups can be introduced to modify the compound’s properties.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学的研究の応用
4-(4-Vinylbenzyl)morpholine has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as ion-exchange resins and conductive polymers.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Material Science: It is used in the development of advanced materials, including coatings and adhesives, due to its ability to form stable polymers.
Biological Research: The compound is studied for its interactions with biological molecules, which can provide insights into its potential therapeutic applications.
作用機序
The mechanism of action of 4-(4-Vinylbenzyl)morpholine depends on its specific application. In polymerization reactions, the vinyl group undergoes radical polymerization, forming long polymer chains. In medicinal chemistry, the morpholine ring can interact with biological targets, such as enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
4-(4-Vinylbenzyl)morpholine can be compared to other similar compounds, such as:
4-Vinylbenzyl chloride: This compound is a precursor to this compound and shares the vinylbenzyl group but lacks the morpholine ring.
Morpholine: A simpler compound that contains only the morpholine ring without the vinylbenzyl group.
4-Vinylbenzyl piperidine: Similar to this compound but contains a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its combination of the vinylbenzyl group and the morpholine ring, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
4-[(4-ethenylphenyl)methyl]morpholine |
InChI |
InChI=1S/C13H17NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h2-6H,1,7-11H2 |
InChIキー |
OLIGNDKDKIZAGN-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)





